molecular formula C25H24N4O5S2 B2988102 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 1215387-46-4

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2988102
CAS No.: 1215387-46-4
M. Wt: 524.61
InChI Key: YVLQNRCHSAODFM-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials include furan-2-carbaldehyde, thiosemicarbazide, and 4-methoxyphenylacetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

  • Step 1: Formation of the Thiazole Ring:
    • React furan-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring.
    • Reaction conditions: reflux in ethanol for several hours.
  • Step 2: Formation of the Triazatricyclo Framework:
    • Cyclization of the intermediate product from step 1 with an appropriate reagent to form the triazatricyclo framework.
    • Reaction conditions: heating under nitrogen atmosphere.
  • Step 3: Acetylation and Sulfanylation:
    • Acetylation of the intermediate product from step 2 using acetic anhydride.
    • Sulfanylation with 4-methoxyphenylacetic acid in the presence of a base.
    • Reaction conditions: room temperature, inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
    • Common reagents: hydrogen peroxide, potassium permanganate.
  • Reduction:
    • Reduction reactions can occur at the carbonyl groups and the thiazole ring.
    • Common reagents: sodium borohydride, lithium aluminum hydride.
  • Substitution:
    • Substitution reactions can take place at the furan ring and the methoxyphenyl group.
    • Common reagents: halogens, nucleophiles.
Major Products:
  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the reagents used but can include halogenated derivatives and nucleophilic substitution products.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties and potential use in organic electronics.
Biology:
  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its interactions with biological macromolecules.
Medicine:
  • Potential applications in drug development, particularly as a lead compound for the development of new therapeutics.
  • Studied for its anti-inflammatory and anticancer properties.
Industry:
  • Used in the development of new materials with unique properties.
  • Potential applications in the field of nanotechnology.

Mechanism of Action

The mechanism of action of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness:
  • The presence of the furan ring and the specific arrangement of the triazatricyclo framework make this compound unique.
  • Its potential applications in various fields, including medicine and materials science, highlight its versatility and importance.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-15(30)28-10-9-19-20(13-28)36-23-22(19)24(32)29(12-18-4-3-11-34-18)25(27-23)35-14-21(31)26-16-5-7-17(33-2)8-6-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLQNRCHSAODFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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